Fenchyl acetate

Catalog No.
S527863
CAS No.
13851-11-1
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenchyl acetate

CAS Number

13851-11-1

Product Name

Fenchyl acetate

IUPAC Name

(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3

InChI Key

JUWUWIGZUVEFQB-UHFFFAOYSA-N

SMILES

CC(=O)OC1C(C2CCC1(C2)C)(C)C

Solubility

Soluble in oils; Slightly soluble in water
Soluble (in ethanol)

Synonyms

Fenchyl acetate; NSC 404295; NSC-404295; NSC404295

Canonical SMILES

CC(=O)OC1C(C2CCC1(C2)C)(C)C

Description

The exact mass of the compound Fenchyl acetate is 196.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in oils; slightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404295. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Fenchyl acetate is an organic compound with the molecular formula C12H20O2C_{12}H_{20}O_{2} and a molecular weight of 196.29 g/mol. It appears as a colorless to pale yellow liquid with a sweet, soft aroma reminiscent of fir trees. Fenchyl acetate is slightly soluble in water but readily dissolves in oils, alcohols, and various organic solvents. This compound is primarily utilized in the fragrance industry for creating fresh, woody, and minty flavors in perfumes and other scented products .

, primarily involving esterification processes. The most common method is the direct esterification of acetic acid with fenchol, which can be a lengthy process with potential issues such as incomplete reactions and low yields . Other methods include:

  • Esterification with Acetic Anhydride: This method can enhance yield and purity compared to direct esterification with acetic acid.
  • Rearrangement Reactions: Fenchyl acetate can also be produced from the reaction of α-pinene with acetic acid, resulting in both esterification and rearrangement products .

Recent studies have highlighted the biological activities of fenchyl acetate. Notably, it has been shown to possess significant diuretic properties. In animal studies, administration of fenchyl acetate led to increased excretion of sodium, potassium, creatinine, uric acid, and urine output, suggesting its potential application in managing fluid retention . The mechanism behind this activity involves nitric oxide pathways, indicating a complex interaction with biological systems .

The synthesis of fenchyl acetate can be approached through several methods:

  • Direct Esterification: Involves combining fenchol with acetic acid under acidic conditions. This method is traditional but may lead to low yields and lengthy reaction times.
  • Acetic Anhydride Method: More efficient than direct esterification; it typically results in higher purity and yield.
  • Catalytic Methods: Utilizing acidic ionic liquids as catalysts can enhance the efficiency of the esterification process .
  • Rearrangement from α-Pinene: This method involves the use of α-pinene as a starting material, which undergoes catalytic isomerization followed by hydrolysis to yield fenchyl acetate .

Fenchyl acetate has been studied for its interactions within biological systems. Its diuretic effects suggest potential interactions with renal functions and electrolyte balance. The involvement of nitric oxide in its mechanism indicates that it may influence vascular functions as well . Further studies are necessary to fully elucidate these interactions and their implications for health.

Fenchyl acetate shares characteristics with several similar compounds, each possessing unique properties:

Compound NameMolecular FormulaKey Features
LinaloolC10H18OC_{10}H_{18}OFloral aroma; used in perfumes
Geranyl AcetateC12H22O2C_{12}H_{22}O_2Citrus scent; used in flavoring
TerpineolC10H18OC_{10}H_{18}OWoody aroma; antimicrobial properties
CitronellolC10H18OC_{10}H_{18}OFloral scent; used in insect repellents

Fenchyl acetate's unique sweet aroma sets it apart from these compounds, making it particularly valuable in fragrance formulations where a fir-like scent is desired . Additionally, its specific biological activities further distinguish it from similar esters that may not exhibit such effects.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Colourless mobile liquid; Mild, sweet, fir oil type aroma

XLogP3

3.1

Exact Mass

196.1463

Density

0.973-0.979

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I8JL13M20M

GHS Hazard Statements

Aggregated GHS information provided by 1782 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 455 of 1782 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1327 of 1782 companies with hazard statement code(s):;
H317 (96.99%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (96.99%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (96.99%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

13851-11-1
4057-31-2

Wikipedia

Fenchyl acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, 2-acetate: ACTIVE

Dates

Modify: 2023-08-15
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12: Cetin B, Ozer H, Cakir A, Polat T, Dursun A, Mete E, Oztürk E, Ekinci M. Antimicrobial activities of essential oil and hexane extract of Florence fennel [Foeniculum vulgare var. azoricum (Mill.) Thell.] against foodborne microorganisms. J Med Food. 2010 Feb;13(1):196-204. doi: 10.1089/jmf.2008.0327. PubMed PMID: 20136455.
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